molecular formula C26H31NO2 B1389464 2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline CAS No. 1040690-34-3

2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline

Cat. No. B1389464
CAS RN: 1040690-34-3
M. Wt: 389.5 g/mol
InChI Key: CGMIVTABGONJND-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains an aniline group (a benzene ring attached to an amino group), a benzyloxy group (a benzene ring attached to an oxygen atom), and a tert-butyl group (a central carbon atom attached to three methyl groups). It’s important to note that the exact properties and behaviors of this compound would depend on its specific structure .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through processes like catalytic protodeboronation of pinacol boronic esters , or through the use of organic synthesis building blocks . The exact method would depend on the specific structure and functional groups present in the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Techniques like GC-MS analysis, 1H NMR analysis, and HPLC could potentially be used to characterize its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions like oxidation, amination, halogenation, and various types of C-C bond formations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, solubility, stability, and reactivity would be determined by the functional groups present in the molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Future research could potentially explore the synthesis, properties, and applications of this compound in more detail. This could include investigating its potential uses in fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)propyl]-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO2/c1-20(29-23-16-14-22(15-17-23)26(2,3)4)18-27-24-12-8-9-13-25(24)28-19-21-10-6-5-7-11-21/h5-17,20,27H,18-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMIVTABGONJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=CC=C1OCC2=CC=CC=C2)OC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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